molecular formula C14H27N3O B14791632 2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide

2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide

Cat. No.: B14791632
M. Wt: 253.38 g/mol
InChI Key: KNASPSIAHMEIJI-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide is a synthetic compound with a complex structure that includes a cyclopropyl group, a dimethylamino group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the cyclopropyl group and the introduction of the dimethylamino group through specific reactions. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropyl group using reagents like diazomethane.

    Amidation: Introduction of the amide group through reactions with amines and carboxylic acids.

    Dimethylation: Introduction of the dimethylamino group using dimethylamine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide
  • (S)-2-(Butylamino)-N-(2-(4-(dimethylamino)cyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(4-(dimethylamino)cyclohexyl)propanamide is unique due to its specific structural features, such as the cyclopropyl group and the dimethylamino group, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C14H27N3O/c1-10(15)14(18)17(13-8-9-13)12-6-4-11(5-7-12)16(2)3/h10-13H,4-9,15H2,1-3H3

InChI Key

KNASPSIAHMEIJI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N

Origin of Product

United States

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